molecular formula C11H9ClN2O B8618545 4-(4-chloro-phenyl)-6-methyl-1H-pyrimidin-2-one CAS No. 19927-53-8

4-(4-chloro-phenyl)-6-methyl-1H-pyrimidin-2-one

Cat. No. B8618545
Key on ui cas rn: 19927-53-8
M. Wt: 220.65 g/mol
InChI Key: FSWOPRUITRXQJO-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(4-chloro-phenyl)-6-methyl-1H-pyrimidin-2-one (11.0 g, 50.0 mmol) and phosphoryl chloride (20 mL) according to step 3 of the general procedure I. Obtained as an off-white solid (6.8 g, 57%). MS (ISP) 239.0 [(M+H)+]; mp 116-117° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([CH3:14])[NH:11][C:10](=O)[N:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:10]1[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:13]=[C:12]([CH3:14])[N:11]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC(NC(=C1)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=CC=C(C=C1)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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